Methylreductone

Description

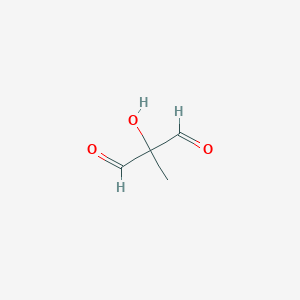

Structure

2D Structure

3D Structure

Properties

CAS No. |

90980-80-6 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

2-hydroxy-2-methylpropanedial |

InChI |

InChI=1S/C4H6O3/c1-4(7,2-5)3-6/h2-3,7H,1H3 |

InChI Key |

SQHUBVCIVAIUAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)(C=O)O |

Origin of Product |

United States |

Overview of Methylreductone Within Chemical Science

Contextualization of Methylreductone in Advanced Chemical Systems

This compound, systematically known as 2-hydroxy-2-methylpropanedial, is a key intermediate in several advanced chemical systems. Its importance is particularly noted in atmospheric chemistry and food science, specifically within the Maillard reaction.

In the context of atmospheric chemistry, this compound (also referred to as HMPD) is recognized as an oxidation product of isoprene-derived dihydroxycarbonyl compounds. researchgate.netacs.org Isoprene (B109036) is the most abundant non-methane volatile organic compound emitted into the atmosphere, and its oxidation chemistry profoundly impacts the formation of secondary organic aerosols (SOA). uclm.esnih.govbaaqmd.govcapes.gov.br this compound is formed through the radical-driven aqueous-phase oxidation of these isoprene derivatives. acs.orgacs.org Due to its high instability, it is typically observed in minor yields as it readily participates in further reactions. acs.orgacs.org

Within food chemistry, this compound is a pivotal intermediate in the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. tum.demdpi.comnih.govnuft.edu.uaresearchgate.net This complex cascade of reactions is responsible for the desirable color and flavor of many cooked foods. mdpi.comnuft.edu.ua this compound, as a dicarbonyl compound, is more reactive than the initial reducing sugars and plays a crucial role in the intermediate stages of the reaction, leading to the formation of a wide array of subsequent products. nuft.edu.ua It exists in equilibrium with its various tautomeric forms, which contributes to the complexity of the Maillard reaction network. tum.deimreblank.ch

Furthermore, the reactivity of this compound has been studied in the context of the formation of humic substances. Research has indicated that the reaction of carbonyl compounds like this compound can lead to products with spectral properties that closely resemble natural humus.

Historical Perspectives on this compound Research and Discovery

The direct history of this compound's discovery is intrinsically linked to the broader exploration of the complex chemical processes in which it is an intermediate. The Maillard reaction, first described by Louis-Camille Maillard in 1912, set the stage for the eventual identification of its numerous transient intermediates. tum.demdpi.com While Maillard's initial work focused on the browning of heated mixtures of amino acids and sugars, it took many subsequent decades of research to begin unraveling the intricate web of reactions and identifying specific compounds like this compound. tum.demdpi.com

The identification of specific carbonyl and dicarbonyl intermediates, such as this compound, became possible with the advent of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These tools allowed for the tentative identification of highly reactive and unstable compounds within complex mixtures. For instance, compounds with the chemical functionality of this compound have been tentatively identified in pyrolysis studies of caramel (B1170704) syrups and amylose. imreblank.ch

In atmospheric science, the recognition of this compound's role is a more recent development, stemming from detailed investigations into the oxidation pathways of biogenic volatile organic compounds like isoprene. The development of sophisticated atmospheric models and chamber studies has enabled the elucidation of complex reaction mechanisms, leading to the identification of short-lived intermediates like this compound (HMPD) and their contribution to secondary organic aerosol formation. acs.orgacs.org

Scope and Significance of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies in its central role as a highly reactive intermediate that connects different chemical pathways and influences the final product distribution in important chemical systems.

In atmospheric chemistry, the formation of this compound from the oxidation of isoprene derivatives is a key step in the formation of secondary organic aerosols (SOA). uclm.esnih.govbaaqmd.govcapes.gov.br SOA particles have significant impacts on the Earth's climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. uclm.es Understanding the formation and fate of intermediates like this compound is crucial for developing accurate models of atmospheric chemistry and climate. acs.orgacs.org Its instability means it is a transient species, but its subsequent reactions contribute to the growth and chemical composition of atmospheric aerosols. acs.org

In food science, the role of this compound as a reactive dicarbonyl intermediate in the Maillard reaction is of paramount importance for food quality. nih.gov The reactions of this compound and its tautomers are critical in the development of flavor, aroma, and color in thermally processed foods. mdpi.comnuft.edu.ua The control of the Maillard reaction is a key aspect of food technology, and understanding the behavior of intermediates like this compound can help in modulating the formation of desirable and undesirable compounds. nih.gov

Furthermore, the study of reductones and related dicarbonyl compounds, including this compound, is relevant to understanding antioxidant activity that can arise during the Maillard reaction. researchgate.net The transformation of these intermediates can lead to the formation of new compounds with reducing properties. researchgate.net The investigation into the reactions of this compound also extends to its potential role in the formation of natural polymers like humic substances, highlighting its relevance in environmental and soil chemistry.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-2-methylpropanedial | chem960.com |

| Synonyms | This compound, HMPD, 2-Hydroxy-2-methylmalonaldehyde | acs.orgchem960.com |

| CAS Number | 90980-80-6 | chem960.com |

| Chemical Formula | C4H6O3 | chem960.com |

| Molecular Weight | 102.09 g/mol | chem960.com |

| Appearance | Not specified, exists as an unstable intermediate | acs.org |

| Tautomerism | Exists in equilibrium with other dicarbonyl and enol structures | tum.deimreblank.ch |

| Reactivity | Highly reactive dicarbonyl compound | nuft.edu.uaresearchgate.net |

Mechanistic Pathways of Methylreductone Formation

Generation of Methylreductone via Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning process, is a complex cascade of reactions between amino acids and reducing sugars that occurs upon heating. wikipedia.orgmongagroup.com This reaction is responsible for the desirable flavors and colors in many cooked foods. modernistcuisine.com Within this intricate network of reactions, reductones, including this compound, are formed as key intermediates. researchgate.net

Precursor Compounds and Initial Glycation Steps in this compound Genesis

The formation of this compound via the Maillard reaction begins with the interaction of fundamental precursor molecules: a compound with a primary or secondary amino group (such as an amino acid, peptide, or protein) and a reducing sugar. wikipedia.orgmongagroup.com The initial step is a condensation reaction where the carbonyl group of the reducing sugar reacts with the nucleophilic amino group of the amino acid. wikipedia.orgundip.ac.id This forms an N-substituted glycosylamine and a molecule of water. wikipedia.org

This unstable glycosylamine then undergoes a spontaneous rearrangement known as the Amadori rearrangement. wikipedia.orgmongagroup.com The product of this rearrangement is a 1-amino-1-deoxy-2-ketose, commonly referred to as an Amadori compound. imreblank.ch The Amadori compound is a more stable intermediate, but it serves as a crucial launch point for the subsequent reactions that lead to a plethora of other products, including dicarbonyl compounds that are direct precursors to this compound. undip.ac.idimreblank.ch

Intermediate Enediol and Dicarbonyl Structures in this compound Formation

Following the formation of the Amadori compound, the pathway toward this compound proceeds through enolization. The Amadori compound can enolize in two ways: 1,2-enolization or 2,3-enolization. imreblank.ch The 2,3-enolization pathway is particularly significant as it leads to the formation of 1-deoxy-2,3-diulose intermediates. imreblank.ch These 1-deoxy-dicarbonyl compounds are highly reactive and susceptible to fragmentation. imreblank.ch

The key step in the formation of smaller carbonyl compounds like this compound is the cleavage of these dicarbonyl intermediates. One such mechanism is the hydrolytic β-dicarbonyl cleavage. imreblank.ch For instance, the cleavage of a 1-deoxy-2,4-hexodiulose can yield acetic acid and a C4-fragment, 2-hydroxy-3-oxobutanal (a tautomer of 1-hydroxy-2,3-butanedione). imreblank.ch These smaller, highly reactive dicarbonyl and α-hydroxycarbonyl fragments are critical intermediates. Further reactions and rearrangements of these fragments, such as retro-aldol reactions, lead to the formation of various short-chain carbonyl compounds, including this compound (2-hydroxy-2-methyl-3-oxobutanal). researchgate.netimreblank.ch

Influence of Environmental Parameters on Maillard-Mediated this compound Yields

The efficiency and product distribution of the Maillard reaction, including the yield of this compound, are heavily influenced by several environmental factors. modernistcuisine.comresearchgate.net

Temperature: The Maillard reaction is temperature-dependent, typically proceeding rapidly at temperatures between 140 to 165 °C (280 to 330 °F). wikipedia.org Higher temperatures accelerate the rate of reaction and the evaporation of water, which concentrates the reactants and further speeds up the process. modernistcuisine.com This generally leads to an increased yield of Maillard reaction products, including reductones.

pH: The reaction is favored in alkaline environments. wikipedia.org An alkaline pH increases the nucleophilicity of the amino groups on amino acids by deprotonating them, which accelerates the initial condensation step with the sugar's carbonyl group. wikipedia.org The pH also influences the enolization pathways of the Amadori compound; increased pH values favor the 2,3-enaminol route, which can lead to specific fragmentation products. tum.de

Water Activity: While water is a product of the initial step, its presence in high concentrations can inhibit the Maillard reaction through Le Chatelier's principle. Lower water activity (drier conditions) and the removal of water via evaporation during cooking favor the reaction cascade. modernistcuisine.com

Reactant Type: The specific types of amino acids and reducing sugars involved significantly alter the reaction's outcome, leading to different flavor and aroma compounds. modernistcuisine.com The structure of the sugar and the nature of the amino acid side chain dictate the types of dicarbonyl intermediates formed and, consequently, the potential yield of specific products like this compound.

Formation of this compound from Specific Precursors

Beyond the classic Maillard reaction involving amino acids, this compound can also be generated from other specific starting materials through distinct chemical processes, including atmospheric oxidation and direct sugar degradation.

Generation of this compound via Tropospheric Aqueous-Phase Oxidation of Isoprene-Derived Compounds

In the Earth's atmosphere, this compound (also known as 2-hydroxy-2-methylpropanedial or HMPD) can be formed from the oxidation of compounds derived from isoprene (B109036). acs.orgacs.org Isoprene, a volatile organic compound emitted by many plants, undergoes gas-phase oxidation in the troposphere, especially under low-NOx conditions, to form various products. acs.orgmdpi.com

Among these products are C4 dihydroxycarbonyl compounds, such as 2,3-dihydroxy-2-methylpropanal (DHMP). acs.orgacs.org DHMP is water-soluble and can be transferred to the tropospheric aqueous phase (e.g., in cloudwater or aerosols). acs.org In this aqueous environment, DHMP can be oxidized by radicals, primarily the hydroxyl radical (•OH). acs.org This radical-driven oxidation leads to the formation of hydroxydicarbonyls. acs.org Specifically, the oxidation of DHMP can yield 2-hydroxy-2-methylpropanedial (this compound), although it is considered an unstable intermediate and is typically observed in minor yields. acs.orgacs.org

Formation of this compound as a Degradation Product of Monosaccharides

Monosaccharides can degrade under various conditions, such as in acidic solutions, to form a range of smaller molecules, including dicarbonyl compounds. mdpi.comncsu.edu This degradation can occur independently of the Maillard reaction's requirement for amino acids. During acid-catalyzed degradation, monosaccharides like fructose (B13574) can break down into by-products such as 5-hydroxymethyl-2-furaldehyde, formic acid, and levulinic acid. mdpi.com

The fragmentation of the sugar's carbon skeleton during this process also generates various short-chain carbonyl and dicarbonyl compounds. agriculturejournals.cz These reactions involve complex isomerizations, enolizations, and retro-aldol fragmentation. Through these pathways, the six-carbon structure of a hexose (B10828440) sugar can be cleaved to produce three-carbon intermediates like pyruvaldehyde (methylglyoxal), which is structurally related to this compound. Further reactions and rearrangements among these reactive fragmentation products can lead to the formation of this compound.

Table of Mentioned Compounds

Involvement of this compound in Complex Pyrosynthesis Processes

Pyrosynthesis, particularly in the context of food chemistry, refers to the heat-driven chemical reactions that create complex molecules, flavors, and colors. This compound is a pivotal intermediate in these processes, primarily through its role in the final stage of the Maillard reaction, which leads to the formation of melanoidins. beerandbrewing.comresearchgate.net Melanoidins are high molecular weight, brown, nitrogenous polymers responsible for the characteristic color and flavor of many cooked foods, such as baked goods, roasted coffee, and malt. wikipedia.orgbeerandbrewing.comnih.govscielo.br

The process begins during thermal treatment when Amadori products break down into smaller, highly reactive molecules, including reductones like this compound, as well as aldehydes and ketones like methylglyoxal (B44143) and diacetyl. wikipedia.orgbeerandbrewing.com this compound, being an active methylene (B1212753) compound, can then act as a nucleophile in a series of aldol (B89426) condensation reactions. researchgate.netresearchgate.netorganicchemistrytutor.com It readily reacts and polymerizes with other electrophilic carbonyl intermediates present in the system. beerandbrewing.comsrmist.edu.in

These condensation reactions, followed by polymerization, build up larger and more complex structures. researchgate.net The resulting heterogeneous oligomers and polymers contribute significantly to the browning and the intricate flavor profiles developed during pyrosynthesis. researchgate.net The entire process is a complex network of reactions where intermediates like this compound are continuously formed and transformed, ultimately leading to the complex macromolecular structure of melanoidins. latu.org.uybeerandbrewing.com This involvement is not limited to food; this compound has also been identified as a component of tobacco smoke, which is another complex mixture generated through pyrolysis. uoregon.edu

Reactivity and Transformation Mechanisms of Methylreductone

Electron Transfer and Redox Chemistry of Methylreductone

Redox reactions are chemical reactions that involve a change in the oxidation states of atoms. science.edu They are characterized by the transfer of electrons between chemical species. wikipedia.orglibretexts.org The substance that loses electrons is said to be oxidized, while the one that gains electrons is reduced. libretexts.orgchemistrystudent.com These two processes, oxidation and reduction, always occur simultaneously. wikipedia.orgchemistrystudent.com

Reductones, including this compound, are known to be significant contributors to the oxidative stability of certain systems, such as food products undergoing the Maillard reaction. nih.gov Their antioxidant properties are a key aspect of their chemical behavior. nih.gov

The reactivity of this compound is centered around its ability to undergo electron transfer. The enediol functional group within the this compound molecule is the primary site of this activity. This structure allows this compound to act as a reducing agent, donating electrons to an oxidizing agent. webassign.net In this process, this compound itself becomes oxidized. webassign.net

The general mechanism of an electron transfer reaction can be described as follows:

A reducing agent (in this case, this compound) possesses electrons in a high-energy orbital (donor orbital). webassign.net

An oxidizing agent has empty or partially filled low-energy orbitals (acceptor orbitals). webassign.net

Electrons are transferred from the donor orbital of the reducing agent to the acceptor orbital of the oxidizing agent. webassign.net

This transfer is often spontaneous if the donor orbitals are higher in energy than the acceptor orbitals. webassign.net The product of this reaction is the oxidized form of the reducing agent and the reduced form of the oxidizing agent. webassign.net

Role of this compound as a Reductone in Reaction Systems

This compound, as a member of this class, plays a significant role as a reducing agent. Its ability to donate electrons allows it to quench reactive species, thereby inhibiting oxidative processes. This antioxidant activity is a key feature of its function in various chemical environments.

The reducing ability of reductones, including this compound, has been compared and analyzed in various studies. For instance, reductones with a furan-3-one structure and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one have demonstrated reducing activity in multiple assays. nih.gov The introduction of protecting groups to the free hydroxyl functions of these reductones was found to nearly eliminate their reducing abilities, highlighting the importance of the enediol group in their antioxidant function. nih.gov

Reaction Pathways of this compound with Carbonyl Compounds

The reactivity of this compound extends to its interactions with carbonyl compounds, such as aldehydes and ketones. These reactions are a crucial aspect of its transformation in complex systems like the Maillard reaction. The general mechanism for the reaction of a nucleophile with a carbonyl compound involves the nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org

In the case of this compound, the enediol group can act as a nucleophile, attacking the carbonyl carbon of another molecule. This initiates a condensation reaction, leading to the formation of larger, more complex structures. The reaction of reductones with carbonyl compounds, particularly aldehydes, has been studied in model systems. For example, the transformation of methylene-active reducing Maillard intermediates like norfuraneol has been investigated in the presence of various reactive carbonyl intermediates. researchgate.net

These studies have shown that furan-2-carbaldehyde and its derivatives react intensely with reductones, leading to the formation of consecutive reducing products. researchgate.net The reaction proceeds through the formation of primary reductone-carbaldehyde adducts, which then dehydrate to form more stable condensation products. researchgate.net These products can then undergo further hydrolysis to yield other electrochemically active compounds. researchgate.net

The reaction between this compound and carbonyl compounds is a key pathway for its transformation and contributes to the complex mixture of products observed in systems where it is present.

Further Transformations and Degradation Products of this compound

This compound is an unstable intermediate that can undergo further transformations and degradation, contributing to the complexity of the chemical environment in which it is formed. imreblank.ch The degradation of reductones can lead to the formation of a variety of smaller molecules.

Studies on the oxidation of reductive heterocycles have shown that their degradation can result in the formation of short-chained organic acids. nih.gov For example, the treatment of various reductones with iodine resulted in the formation of lactic, glycolic, and glyceric acids. nih.gov This suggests that the degradation pathway involves the cleavage of 1,3-dicarbonyl compounds, which are formed as intermediates during the oxidation process. nih.gov

In the context of the Maillard reaction, the degradation of deoxy-dicarbonyls, which are related to reductones, can generate a complex mixture of reaction products, including volatile compounds and brown pigments. imreblank.ch The specific degradation products formed can vary depending on the reaction conditions, such as pH and temperature. For instance, the decomposition of 1-deoxy-D-erythro-2,3-hexodiulose, a labile Maillard intermediate, is rapid at 120°C and is influenced by pH. imreblank.ch

Theoretical and Computational Analyses of this compound Reactivity

Theoretical and computational methods provide valuable insights into the reactivity of molecules like this compound. Density functional theory (DFT) calculations, for example, can be used to understand reaction pathways and predict the energetics of different steps in a reaction. nih.govrsc.org

Computational studies can be employed to analyze the electronic structure of this compound and identify the sites most susceptible to nucleophilic or electrophilic attack. This information can help to rationalize its observed reactivity and predict its behavior in different chemical environments. For instance, computational analysis can be used to determine the relative energies of stationary points along a reaction pathway, providing insight into the factors that control the reaction barriers. rsc.org

In the study of reaction mechanisms, such as the methylenation of carbonyl compounds, DFT calculations have been used to elucidate the reaction pathways. nih.gov These studies can reveal whether a reaction proceeds through a one-step or multi-step mechanism and can identify the rate-determining step. nih.gov

While specific computational studies focusing solely on this compound were not found in the provided search results, the application of these methods to similar reactive species demonstrates their potential for understanding the intricate details of this compound's reactivity. Such analyses can complement experimental findings and provide a more complete picture of its chemical behavior.

Advanced Research on the Functional Roles of Methylreductone in Complex Matrices

Contributions of Methylreductone to Antioxidant Mechanisms

This compound, a member of the reductone class of compounds, is recognized for its significant antioxidant properties. These compounds are key intermediates formed during the Maillard reaction and contribute substantially to the oxidative stability of many thermally processed foods. nih.govacs.org Their ability to counteract oxidative processes stems from several distinct but related mechanisms.

Radical Scavenging Capabilities of this compound

The primary antioxidant action of reductones like this compound is their ability to function as effective radical scavengers. banglajol.infotandfonline.com The fundamental mechanism involves breaking free-radical chain reactions by donating a hydrogen atom, which neutralizes the highly reactive radical species. banglajol.infonih.govresearchgate.net This process effectively terminates the propagation of oxidative damage.

The radical scavenging potential of compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. banglajol.info In this assay, the antioxidant compound donates an electron or hydrogen to the stable DPPH radical, causing a color change that can be measured to quantify the scavenging activity. banglajol.info The presence of reductones is generally associated with strong reducing properties and, consequently, a high capacity for scavenging free radicals. banglajol.info

Table 1: Antioxidant Mechanisms of Reductones

| Mechanism | Description | Key Function |

| Radical Scavenging | Donates a hydrogen atom to highly reactive free radicals. | Breaks the chain of oxidative reactions, preventing further damage. banglajol.infonih.gov |

| Metal Ion Chelation | Binds to transition metal ions such as iron (Fe) and copper (Cu). | Prevents metals from catalyzing the formation of reactive oxygen species. sci-hub.seresearchgate.net |

| Redox Cycling | Reduces oxidized metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in further reactions. | Can have both antioxidant and pro-oxidant effects depending on the chemical environment. researchgate.net |

| Peroxide Decomposition | Reacts with precursors of peroxides. | Prevents the formation of damaging peroxide compounds. banglajol.infonih.gov |

Redox Cycling and Metal Ion Interactions Mediated by this compound

This compound and other reductones play a complex role in mediating the activity of metal ions, which are known catalysts of oxidative reactions. One of the key antioxidative mechanisms of Maillard Reaction Products (MRPs), including reductones, is their ability to chelate metal ions, particularly iron. sci-hub.seresearchgate.net By binding to these metals, chelating agents can prevent them from participating in reactions that generate harmful free radicals, such as the Fenton reaction. mdpi.comspringermedizin.de

However, the interaction is not always straightforwardly protective. Reductone intermediates can also engage in redox cycling, a process where they reduce oxidized metal ions. For instance, they can reduce ferric iron (Fe³⁺) to its more reactive ferrous state (Fe²⁺). researchgate.net While this demonstrates the reducing power of reductones, the newly formed Fe²⁺ can then catalyze the conversion of hydrogen peroxide into the highly damaging hydroxyl radical. springermedizin.de This dual role means that reductones can act as either antioxidants by sequestering metals or as pro-oxidants by promoting their redox cycling, depending on the specific conditions of the system. researchgate.net

Impact of this compound on Overall Antioxidant Capacity in Food Systems

Studies have shown a positive correlation between the development of Maillard reaction products and the antioxidant activity in various food systems, including beer, where malts kilned at higher temperatures produce more reductones and melanoidins, leading to greater oxidative stability. nih.gov The antioxidant activity of MRPs is attributed to a combination of mechanisms, including radical scavenging and metal ion chelation, both of which are functions of reductone structures. sci-hub.seresearchgate.net Therefore, the presence of this compound as an intermediate directly enhances the antioxidant potential of foods.

This compound as an Intermediate in Maillard Reaction Progression

The Maillard reaction is a complex cascade of chemical changes that occur between amino acids and reducing sugars, typically at elevated temperatures. nih.govekb.eg This non-enzymatic browning reaction is responsible for the desirable color and flavor of many cooked foods but also leads to the formation of both beneficial and potentially harmful compounds. sci-hub.semdpi.com this compound is a key intermediate compound formed during the intermediate stages of this reaction. ekb.eg

Influence of this compound on Advanced Glycation End-Product (AGE) Formation Pathways

Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed during the later stages of the Maillard reaction. mdpi.comd-nb.infomdpi.com The pathway begins with the formation of a Schiff base from a reducing sugar and an amino group, which then rearranges into an Amadori product. mdpi.comnih.gov The degradation of these Amadori products leads to the formation of highly reactive dicarbonyl intermediates, such as glyoxal (B1671930) and methylglyoxal (B44143). ekb.egmdpi.com

Reductones, including this compound, are also formed at this intermediate stage. ekb.eg These reactive intermediates can then undergo further reactions, including condensation and polymerization, which can lead to the formation of stable, cross-linked AGEs. mdpi.comd-nb.info The generation of reactive oxygen species during the Maillard reaction can further accelerate the conversion of intermediates into AGEs. d-nb.info Thus, this compound occupies a critical junction in the Maillard pathway, acting as a precursor that can be channeled towards the formation of various end-products, including AGEs.

Table 2: Role of this compound in the Maillard Reaction

| Maillard Reaction Stage | Key Events | Role of this compound / Reductones |

| Initial Stage | Condensation of a reducing sugar and an amino compound to form a Schiff base, followed by rearrangement to an Amadori product. | Not yet formed. |

| Intermediate Stage | Degradation of Amadori products. Formation of reactive intermediates like dicarbonyls and reductones. | This compound is formed as a key reactive intermediate. It contributes to antioxidant activity and acts as a precursor for the final stage. ekb.eg |

| Final Stage | Condensation, polymerization, and cyclization of intermediates. | Reductones undergo reactions to form high molecular weight, colored polymers known as melanoidins. sci-hub.seacs.orgbrewingforward.com |

Role of this compound in Melanoidin and Color Development

Melanoidins are the brown, nitrogenous, high-molecular-weight polymers responsible for the characteristic color of many thermally processed foods like bread, coffee, and beer. nih.govbrewingforward.com They are formed during the final stage of the Maillard reaction through the condensation and polymerization of the reactive intermediates generated in the preceding stage. sci-hub.seekb.eg

Reductones, including this compound, are essential precursors in the formation of melanoidins. researchgate.netmdpi.com The development of color is linked to the oxidation of these integrated reductone structures, which leads to the formation of expanded systems of conjugated double bonds that absorb light. acs.org The reaction of reductones and other intermediates, such as Strecker degradation products, through processes like aldol (B89426) condensation and aldehyde-amine polymerization, ultimately builds the complex, colored melanoidin structures. sci-hub.seacs.org Therefore, this compound plays a direct and crucial role in the browning and color development that is a hallmark of the Maillard reaction.

Contributions to Flavor Compound Genesis through Strecker Degradation and Other Mechanisms

This compound, a key intermediate in the Maillard reaction, significantly contributes to the generation of a wide array of flavor compounds, primarily through the Strecker degradation of amino acids. futurelearn.combaristahustle.com The Strecker degradation is a complex series of reactions that involves the interaction of an α-dicarbonyl compound, such as this compound, with an α-amino acid. researchgate.netbrewingforward.com This interaction leads to the oxidative deamination and decarboxylation of the amino acid, resulting in the formation of a "Strecker aldehyde" which contains one less carbon atom than the original amino acid. mdpi.com These aldehydes are often potent aroma compounds with distinct sensory characteristics. baristahustle.com

The reaction begins with the nucleophilic attack of the amino group of an amino acid on one of the carbonyl groups of this compound. This is followed by a sequence of steps including dehydration, decarboxylation, and hydrolysis to yield the final Strecker aldehyde, along with ammonia (B1221849) and other byproducts. futurelearn.com The specific aldehyde produced is dependent on the side chain of the reacting amino acid. futurelearn.com For instance, the reaction of this compound with leucine (B10760876) produces 3-methylbutanal, which imparts a malty or chocolate-like aroma. nih.gov

Beyond the direct formation of Strecker aldehydes, this compound and its reaction products can participate in further reactions, leading to a diverse range of heterocyclic flavor compounds. The ammonia generated during the Strecker degradation can react with other carbonyl compounds, including this compound itself, to form pyrazines, which are known for their roasted and nutty flavors. baristahustle.com

The table below details the genesis of key flavor compounds from the Strecker degradation of various amino acids, a process in which this compound can act as the requisite α-dicarbonyl compound.

| Amino Acid Precursor | Resulting Strecker Aldehyde | Typical Aroma Description |

| Valine | 2-Methylpropanal | Malty, chocolate-like |

| Leucine | 3-Methylbutanal | Malty, chocolate-like nih.gov |

| Isoleucine | 2-Methylbutanal | Malty, chocolate-like |

| Phenylalanine | Phenylacetaldehyde | Honey-like, floral baristahustle.com |

| Methionine | Methional | Cooked potato |

Environmental and Geochemical Significance of this compound

This compound in the Formation of Humic Substances

Humic substances are complex and heterogeneous mixtures of organic compounds that are major components of soil and natural organic matter. mdpi.comjcu.cz The formation of these substances, a process known as humification, involves the transformation of organic matter from decaying plants and microorganisms. byjus.com this compound, as a reactive dicarbonyl compound, is implicated in the abiotic condensation reactions that contribute to the formation of humic and fulvic acids.

One of the proposed pathways for humification is the Maillard reaction, or sugar-amine condensation, where reducing sugars and their degradation products, including this compound, react with amino compounds. csic.esresearchgate.net These reactions lead to the formation of brown nitrogenous polymers known as melanoidins. coffeefanatics.jp The structure of these melanoidins shares similarities with that of humic substances, suggesting they are precursors. The carbonyl groups of this compound can react with amino groups from amino acids and proteins in decaying organic matter, initiating polymerization and cross-linking reactions. These processes contribute to the formation of the complex, high-molecular-weight structures characteristic of humic substances. peatlands.org

The incorporation of nitrogen into the humic structure is a key aspect of this process, enhancing the stability and cation exchange capacity of the resulting humic materials. csic.es The reactivity of this compound facilitates the cross-linking of various biomolecules, such as carbohydrates and proteins, into the growing humic polymer, contributing to its chemical complexity and resistance to microbial degradation. researchgate.net

Atmospheric Fate and Chemical Reactions of this compound

Volatile organic compounds (VOCs) in the atmosphere undergo chemical transformations that can impact air quality and climate. While specific atmospheric data for this compound is limited, its chemical structure as a reactive dicarbonyl compound suggests it would be susceptible to photochemical reactions. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which is highly reactive and initiates the degradation of most VOCs. wikipedia.org

The reaction of this compound with hydroxyl radicals would likely proceed via hydrogen abstraction or addition to the double bond. Abstraction of a hydrogen atom from one of the hydroxyl groups or the methyl group would lead to the formation of a carbon-centered or oxygen-centered radical. These radicals would then react rapidly with molecular oxygen (O2) to form peroxy radicals (RO2•). wikipedia.org

RO2• radicals play a central role in atmospheric chemistry, particularly in the formation of photochemical smog and secondary organic aerosols. They can oxidize nitric oxide (NO) to nitrogen dioxide (NO2), a key precursor for tropospheric ozone formation. energycentral.com The subsequent reactions of the peroxy radicals can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic acids, which can partition into the aerosol phase.

Given its volatility and reactivity, this compound released into the atmosphere from sources such as biomass burning or industrial processes would have a relatively short atmospheric lifetime, on the order of hours to days, due to its reaction with hydroxyl radicals. wikipedia.org

This compound in Biological Systems: Mechanistic Interactions

Molecular Interactions with Peptides and Proteins via Glycation Mechanisms

Glycation is the non-enzymatic reaction between a reducing sugar or a reactive dicarbonyl compound, like this compound, and the free amino groups of proteins, peptides, or amino acids. tum.demdpi.com This process, also known as the Maillard reaction in a biological context, leads to the formation of a diverse group of products, culminating in the formation of irreversible structures known as Advanced Glycation End-products (AGEs). wikipedia.orgmdpi.com

The initial step of glycation involving this compound would be the reaction of one of its carbonyl groups with a free amino group, typically from the side chain of a lysine (B10760008) or arginine residue in a protein, to form a Schiff base. mdpi.com This initial adduct can undergo a series of rearrangements, dehydration, and oxidation reactions to form stable AGEs. nih.gov

The formation of AGEs can have significant consequences for protein structure and function. The modification of amino acid residues can alter the protein's charge, conformation, and solubility. plos.org Furthermore, the cross-linking of proteins by dicarbonyls like this compound can lead to the formation of protein aggregates, which can impair cellular function and are associated with various disease states. wikipedia.org

Advanced Analytical Methodologies for Methylreductone Research

Chromatographic Separation Techniques in Methylreductone Analysis

Chromatography is a fundamental step in analyzing complex mixtures, serving to isolate target analytes from other matrix components. shimadzu.com The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography (GC) is a premier technique for separating volatile and semi-volatile compounds. thermofisher.com this compound, due to its polarity and low volatility, is not suitable for direct GC analysis. libretexts.org To overcome this, a chemical modification process known as derivatization is employed to convert it into a more volatile and thermally stable form. alwsci.comsigmaaldrich.com

The most common derivatization strategy for compounds containing hydroxyl (-OH) groups, like this compound, is silylation. sigmaaldrich.com This reaction replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the molecule's volatility and making it amenable to GC separation. sigmaaldrich.comajrsp.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com The resulting TMS-derivatized this compound can then be effectively separated on a GC column. The separation occurs as an inert carrier gas (e.g., helium or hydrogen) carries the vaporized sample through a capillary column coated with a stationary phase. eag.com Compounds are separated based on their boiling points and interactions with the stationary phase, with each compound eluting at a characteristic retention time. eag.com

Table 1: Typical Parameters for GC Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

| Derivatization Reagent | BSTFA + 1% TMCS | Increases volatility by converting polar -OH groups to nonpolar O-TMS ethers. |

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | A nonpolar stationary phase that separates compounds based on boiling point and weak dispersion forces. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the analytes through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Constant flow rate ensures reproducible retention times. |

| Injection Mode | Splitless | Ensures that the maximum amount of a trace-level analyte is transferred to the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized sample. |

| Oven Program | Initial 50-70°C, ramp at 5-10°C/min to 280-300°C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an excellent alternative to GC for the direct analysis of this compound without derivatization. shimadzu.com

In HPLC, a high-pressure pump pushes a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. shimadzu.com For a polar compound like this compound, several HPLC modes can be effective:

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). While this compound is polar, its retention on a standard C18 column can be weak. The use of ion-pairing agents or highly aqueous mobile phases may be required to achieve adequate separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds that show poor retention in reversed-phase chromatography. wikipedia.org HILIC employs a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a nonpolar organic solvent (e.g., acetonitrile) and a small amount of polar solvent (e.g., water). This creates a water-rich layer on the surface of the stationary phase into which polar analytes like this compound can partition, leading to effective retention and separation. wikipedia.org

Table 2: Illustrative HPLC Conditions for this compound Analysis

| Parameter | HILIC Mode Example | Purpose |

| HPLC Column | Amide or Silica-based HILIC column | Polar stationary phase for retaining and separating hydrophilic analytes. |

| Column Dimensions | 100-150 mm length x 2.1-4.6 mm I.D. x 1.7-3.5 µm particle size | Standard dimensions for high-resolution separation. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component of the mobile phase; additives improve peak shape and ionization efficiency for MS detection. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |

| Gradient Elution | Start at 95% B, decrease to 40-50% B over 10-15 min | Gradient elution is used to effectively elute analytes with varying polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical-scale columns to ensure efficient separation. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis (Diode Array Detector) or Mass Spectrometer | DAD allows for spectral confirmation, while MS provides definitive identification. |

Mass Spectrometry-Based Detection and Characterization of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org When coupled with a chromatographic separation technique, it provides a high degree of sensitivity and specificity, making it the gold standard for molecular identification. wikipedia.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to identify different substances within a sample. wikipedia.orgscioninstruments.com After the derivatized this compound exits the GC column, it enters the ion source of the mass spectrometer. eag.com

In the ion source, typically using Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. eag.com This fragmentation pattern is unique to the molecule's structure and serves as a "chemical fingerprint." The resulting ions are then separated by a mass analyzer (commonly a quadrupole) based on their m/z ratio. The resulting mass spectrum can be compared against established spectral libraries (e.g., NIST, Wiley) for positive identification of the derivatized this compound. nih.gov GC-MS is highly efficient and reproducible for the analysis of low molecular weight metabolites after appropriate derivatization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful and versatile technique that combines the separation capabilities of HPLC with the sensitivity and selectivity of mass spectrometry. wikipedia.orgeag.com It is ideal for analyzing compounds like this compound directly in complex biological or food matrices. nebiolab.com

After separation on an HPLC column, the eluent containing this compound enters the MS interface, where ionization occurs. Common ionization sources for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization techniques that typically produce an intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. nebiolab.commst.or.jp

In a tandem MS (MS/MS) setup, such as a triple quadrupole mass spectrometer, a specific ion corresponding to this compound (the precursor ion) is selected in the first quadrupole (Q1). eag.com This ion is then fragmented in a collision cell (q2) by collision with an inert gas. The resulting fragment ions (product ions) are then detected in the third quadrupole (Q3). eag.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive, allowing for accurate quantification of this compound even at trace levels in complex samples. researchgate.net

Table 3: Key Parameters for LC-MS/MS Analysis of this compound

| Parameter | Typical Setting/Method | Purpose |

| Ionization Source | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like this compound from the liquid phase into the gas phase for MS analysis. |

| Ionization Mode | Positive or Negative | Selected based on the analyte's ability to gain a proton ([M+H]⁺) or lose a proton ([M-H]⁻). |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF) | QqQ is ideal for targeted quantification (MRM), while Q-TOF provides high-resolution mass accuracy for identification. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. |

| Precursor Ion | m/z of protonated/deprotonated this compound | The mass of the intact ionized molecule selected in the first stage of MS/MS. |

| Product Ion(s) | m/z of specific fragments | Characteristic fragments produced from the precursor ion, used for confirmation and quantification. |

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections or other samples without the need for labels. nih.govwikipedia.org This technology provides crucial context by mapping where specific analytes, such as this compound, are located within a sample. nih.gov

In an MSI experiment, the sample surface is scanned with a laser or ion beam, generating a mass spectrum at each x, y coordinate (pixel). nih.gov By plotting the intensity of the ion corresponding to this compound across all pixels, a chemical image is created that shows its distribution and relative abundance. wikipedia.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging are particularly suited for this purpose. For MALDI-MSI, the sample (e.g., a thin tissue slice) is coated with a chemical matrix that helps to absorb the laser energy and facilitate the ionization of the analyte. histobiolab.com This approach can be used to study the distribution of this compound in food during processing or to investigate its role and location in biological processes and disease states. histobiolab.com

Spectroscopic Methods for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. fepbl.comebsco.comnih.gov It is based on the magnetic properties of atomic nuclei and can reveal the electronic environment and connectivity of atoms within a molecule. ebsco.comwikipedia.org For a compound like this compound, which can exist in tautomeric forms, NMR is crucial for a complete structural description. researchgate.netresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of organic molecules. researchgate.net In the context of this compound, ¹H NMR provides information on the number and types of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

The chemical shifts observed in the NMR spectra are highly dependent on the solvent used and the temperature, as these factors can influence the tautomeric equilibrium. researchgate.netsigmaaldrich.com For instance, in deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, acetylacetone, shows distinct signals for both the keto and enol forms, indicating a slow exchange between the tautomers on the NMR timescale. encyclopedia.pub The presence of both forms can be confirmed by the distinct chemical shifts of the methyl and methine protons.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Diketones in Different Solvents. This table would typically show the chemical shifts (in ppm) for the different protons and carbons in this compound's potential tautomers, referenced against standard solvents. Data would be populated from specific experimental studies found in the literature.

| Nucleus | Tautomer | Functional Group | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in D₂O |

| ¹H | Enol | =C-H | ~5.5 | Data not available |

| ¹H | Enol | -CH₃ | ~2.0 | Data not available |

| ¹H | Enol | -OH | Variable | Data not available |

| ¹H | Keto | -CH₂- | ~3.6 | Data not available |

| ¹H | Keto | -CH₃ | ~2.2 | Data not available |

| ¹³C | Enol | C=O | ~190 | Data not available |

| ¹³C | Enol | C=C | ~100 | Data not available |

| ¹³C | Enol | -CH₃ | ~24 | Data not available |

| ¹³C | Keto | C=O | >200 | Data not available |

| ¹³C | Keto | -CH₂- | ~50 | Data not available |

| ¹³C | Keto | -CH₃ | ~30 | Data not available |

Note: The values presented are approximate and for illustrative purposes, based on typical ranges for similar functional groups. Actual experimental data for this compound would be required for precise values.

To overcome challenges like poor resolution due to tautomerization, advanced NMR techniques are employed. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, thus confirming the structural framework. ipb.pt

For instance, an HMBC experiment can show correlations between a proton and carbons that are two or three bonds away, which is critical for piecing together the molecular structure. ipb.pt In cases of fast tautomerization where separate signals are not observed, techniques like solid-state NMR (CP-MAS) can be used to study the compound in a state where molecular motion is restricted, allowing for the characterization of individual tautomers. researchgate.net Furthermore, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can help in determining the spatial proximity of atoms, aiding in the assignment of stereochemistry in derivatives. ipb.pt

Isotope Labeling Strategies for Mechanistic Elucidation of this compound Pathways

Isotope labeling is a powerful tool for tracing the fate of atoms through chemical or metabolic pathways. thalesnano.comchem-station.com By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) (D) for hydrogen (H)), researchers can follow the labeled atom through reactions using techniques like mass spectrometry (MS) and NMR spectroscopy. thalesnano.comnih.gov

In the context of this compound, isotope labeling can help to:

Identify the precursor molecules from which it is formed.

Trace the metabolic pathways in biological systems. thalesnano.com

Elucidate reaction mechanisms by observing the position of the label in the products. chem-station.com

For example, by feeding a biological system with a ¹³C-labeled precursor, one can determine if this compound becomes labeled by analyzing its mass spectrum or ¹³C NMR spectrum. The position of the ¹³C label within the this compound molecule, determined by ¹³C NMR, can provide precise information about the bond-breaking and bond-forming events that occurred.

Deuterium labeling is particularly useful for studying reaction mechanisms. chem-station.comyoutube.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. chem-station.com Observing a KIE upon deuteration of a specific position in a reactant can indicate that the C-H bond at that position is broken in the rate-determining step of the reaction.

Interactive Table: Common Isotopes and Their Application in this compound Research. This table outlines the common stable isotopes used, their purpose in labeling studies, and the primary analytical techniques for their detection.

| Isotope | Natural Abundance (%) | Labeled Precursor Example | Purpose of Labeling | Detection Method |

| ¹³C | 1.1 | [¹³C₆]-Glucose | Tracing carbon skeleton pathways | NMR, Mass Spectrometry |

| ²H (D) | 0.015 | Deuterated water (D₂O) | Probing reaction mechanisms (KIE) | NMR, Mass Spectrometry |

| ¹⁵N | 0.37 | ¹⁵NH₄Cl | Investigating reactions with amino compounds | NMR, Mass Spectrometry |

| ¹⁸O | 0.20 | H₂¹⁸O | Elucidating mechanisms involving water or oxygen transfer | Mass Spectrometry |

Development of Novel Detection and Quantification Assays for this compound

The high reactivity and typically low concentrations of this compound in complex matrices necessitate the development of sensitive and selective analytical assays for its detection and quantification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for the analysis of complex mixtures. iipseries.orgul.pttanta.edu.eg However, direct analysis of this compound can be challenging due to its polarity and potential lack of a strong UV-absorbing chromophore. nih.gov

To overcome these limitations, chemical derivatization is often employed. nih.govsigmaaldrich.com This process involves reacting the analyte with a reagent to form a derivative that has improved chromatographic properties or detectability. sigmaaldrich.com For this compound, derivatizing its carbonyl groups can enhance its volatility for GC analysis or introduce a fluorescent or UV-absorbing tag for sensitive HPLC detection. nih.govinterchim.fr

Common derivatization strategies for carbonyl compounds include reaction with:

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): Forms a stable oxime derivative that is highly sensitive to electron capture detection (ECD) in GC.

Dansylhydrazine: Reacts with carbonyls to produce a highly fluorescent derivative suitable for HPLC with fluorescence detection. ddtjournal.com

2,4-Dinitrophenylhydrazine (DNPH): Forms a colored dinitrophenylhydrazone derivative that can be quantified by HPLC-UV.

Interactive Table: Derivatization Reagents for this compound Analysis. This table provides examples of derivatization reagents, their target functional group, the analytical technique they are suited for, and the advantages they offer.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |

| PFBHA | Carbonyl | GC-ECD | High sensitivity |

| Dansylhydrazine | Carbonyl | HPLC-Fluorescence | High sensitivity and selectivity |

| DNPH | Carbonyl | HPLC-UV | Forms stable, colored derivative |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl | GC-MS | Increases volatility and thermal stability sigmaaldrich.com |

Recent advancements have seen the development of biosensors for the detection of various analytes, including metabolites. asm.orgnih.govfrontiersin.org A biosensor is an analytical device that combines a biological component with a physicochemical detector. nih.gov For this compound, a biosensor could be developed using an enzyme that specifically recognizes and reacts with it. This reaction would then generate a measurable signal (e.g., electrochemical or optical). nih.govfrontiersin.org

For instance, an amperometric biosensor could be constructed by immobilizing an enzyme like a specific reductase onto an electrode. The enzymatic reaction with this compound would consume or produce a redox-active species, leading to a change in current that is proportional to the this compound concentration. frontiersin.org While specific biosensors for this compound are still a developing area, the principles have been successfully applied to other small molecules and pathogens. nih.govfrontiersin.org

Other novel approaches could include the use of specific molecular probes that undergo a colorimetric or fluorescent change upon selective reaction with this compound, enabling its quantification through spectrophotometry or fluorometry. researchgate.net The development of such high-throughput assays would be particularly valuable for screening large numbers of samples. nih.gov

Theoretical and Computational Chemistry of Methylreductone

Quantum Chemical Calculations on Methylreductone Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to investigate the structure and stability of this compound. tandfonline.comwikipedia.org These studies are crucial for understanding its tautomeric equilibrium and geometric parameters.

A significant aspect of this compound's chemistry is its existence in different tautomeric forms. numberanalytics.com Tautomers are structural isomers that readily interconvert, typically through the migration of a hydrogen atom and a switch of a single and double bond. numberanalytics.compharmacelera.com For this compound, the primary equilibrium is between the enol form (2-Hydroxy-3-methyl-2-cyclopenten-1-one) and the diketo form (3-methylcyclopentane-1,2-dione). wikipedia.org

Computational studies have been performed to determine the relative stability of these tautomers. A detailed theoretical study utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate the energies and geometries of possible tautomers. tandfonline.comtandfonline.com The calculations revealed that the keto-enol tautomer, specifically the enol form where the hydroxyl group is adjacent to the methyl group (denoted as T1), is the most stable structure. tandfonline.comtandfonline.com This finding is consistent with experimental data from X-ray crystallography and spectroscopic analysis. tandfonline.comwikipedia.org

The calculated total energies confirm the higher stability of the enol tautomer over the diketo forms. The energy difference is significant enough to suggest that the enol form is predominant under standard conditions.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Description | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| T1 (enol) | 2-Hydroxy-3-methyl-2-cyclopenten-1-one | B3LYP/6-311++G(d,p) | 0.00 (most stable) |

| T2 (enol) | 5-Hydroxy-3-methyl-2-cyclopenten-1-one | B3LYP/6-311++G(d,p) | Higher than T1 |

| T3 (diketo) | 3-Methylcyclopentane-1,2-dione | B3LYP/6-311++G(d,p) | Higher than T1 |

This table is generated based on findings that the T1 keto-enol tautomer is the most stable form. tandfonline.comtandfonline.com Exact relative energy values for all possible tautomers require specific computational outputs not fully detailed in the search results.

Quantum chemical calculations also provide optimized geometric parameters (bond lengths and angles) for the most stable tautomer. tandfonline.com These theoretical predictions show good agreement with experimental data, validating the accuracy of the computational model. tandfonline.comtandfonline.com

Table 2: Comparison of Selected Calculated and Experimental Bond Lengths for this compound (T1 Tautomer)

| Bond | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) tandfonline.com | Experimental Bond Length (Å) (X-ray) tandfonline.com |

|---|---|---|

| O-H | 0.971 | - |

| C=O | 1.253 | 1.245 |

| C-OH | 1.348 | 1.340 |

| C=C (enol) | 1.365 | 1.353 |

This table presents a subset of data discussed in the study by Zborowski et al. (2012) to illustrate the correlation between theoretical and experimental values. tandfonline.com

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed, atomistic-level information on the dynamics, conformational changes, and intermolecular interactions of molecules. nih.govrsc.org The forces between atoms are calculated using a molecular mechanics force field. nih.gov

As of the latest literature review, specific molecular dynamics simulation studies focusing exclusively on this compound are not prominently available. However, MD simulations represent a powerful potential tool for exploring its behavior in various environments. Such simulations could be instrumental in several areas:

Solvation Studies: Simulating this compound in different solvents (e.g., water, ethanol) would reveal detailed information about its solvation shell, hydrogen bonding network, and the influence of the solvent on its conformational preferences.

Interactions with Biomolecules: this compound is a known flavor compound and has been studied for its biological activities. tandfonline.com MD simulations could be used to model its interaction with biological targets, such as proteins or receptors, to understand binding modes, estimate binding affinities, and elucidate the structural basis of its activity. mdpi.com

Behavior in Food Matrices: As a key compound in the Maillard reaction, this compound's interactions within complex food systems are of great interest. researchgate.netwur.nl MD simulations could model its behavior in the presence of sugars, amino acids, and other components to understand its distribution, stability, and role in flavor development. researchgate.net

A typical MD simulation setup for this compound would involve placing the molecule in a simulation box filled with solvent molecules and/or other relevant compounds. After an initial energy minimization and equilibration period, a production simulation would be run for a duration ranging from nanoseconds to microseconds, tracking the trajectory of all atoms. nih.gov Analysis of these trajectories can provide data on radial distribution functions, hydrogen bond lifetimes, and binding free energies. mdpi.com

Mechanistic Modeling of this compound Reaction Pathways

Mechanistic modeling in computational chemistry aims to elucidate the step-by-step pathway of chemical reactions, including the identification of transition states and intermediates, and the calculation of activation energies. openreview.netnih.gov This approach is vital for understanding reaction outcomes and kinetics. rsc.org

This compound is a well-known intermediate in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is crucial for the color and flavor of cooked foods. researchgate.netwur.nl The degradation and further reactions of reductones like this compound contribute significantly to the final profile of flavor compounds and colored melanoidins. wur.nlnih.gov

While comprehensive mechanistic modeling studies dedicated solely to all of this compound's reaction pathways are not extensively documented in dedicated publications, the principles of computational chemistry provide a clear framework for how such investigations would be conducted. Density Functional Theory (DFT) is a primary tool for this purpose. scirp.org

Key reaction pathways of this compound that could be modeled include:

Antioxidant Mechanisms: Reductones are known for their antioxidant properties. nih.gov Computational modeling can clarify the mechanism, which could proceed via Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), or other pathways. Calculations of Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and other parameters can determine the most favorable antioxidant mechanism.

Degradation and Fragmentation: In the advanced stages of the Maillard reaction, this compound can degrade into smaller, highly reactive carbonyl and dicarbonyl compounds. wur.nl Mechanistic modeling can map the potential energy surface for these fragmentation reactions, identifying the lowest-energy pathways and predicting the resulting products.

Condensation Reactions: The formation of brown polymers (melanoidins) involves the condensation of intermediates like this compound. wur.nl While simulating the entire polymerization is complex, modeling the initial condensation steps with other reactive species can provide fundamental insights into how these complex structures are built.

These computational studies involve locating the geometry of reactants, products, and, crucially, the transition states that connect them. rsc.org The calculated energy barrier (activation energy) for each step determines the rate and feasibility of a particular pathway. scirp.org Such models can be performed in the gas phase or include solvent effects to better mimic real-world conditions. scirp.org

Emerging Research Frontiers and Future Perspectives on Methylreductone

Interdisciplinary Research Integrating Methylreductone Studies

The study of this compound is poised to benefit significantly from interdisciplinary approaches, bridging gaps between food science, atmospheric chemistry, and soil science. As a reactive intermediate, its influence extends across these diverse fields, and a holistic understanding requires collaborative research efforts.

Food Science and Flavor Chemistry : this compound is a type of reductone, a class of highly reactive intermediates formed during the early stages of the Maillard reaction. researchgate.net The Maillard reaction is a non-enzymatic browning process responsible for the desirable color and flavor of many cooked foods, including baked goods, roasted coffee, and seared meats. wikipedia.orgohly.com Future research could focus on elucidating the specific role of this compound in the development of flavor and aroma profiles. nih.govfrontiersin.org By integrating sensory analysis with advanced analytical chemistry, researchers could map the reaction cascades originating from this compound to specific desirable or undesirable flavor compounds. news-medical.netmdpi.com Such studies would be invaluable to the food industry for optimizing processing conditions to enhance flavor and product consistency. mdpi.com

Atmospheric Chemistry : this compound has been suggested as a product of the tropospheric aqueous-phase oxidation of isoprene-derived dihydroxycarbonyl compounds. Isoprene (B109036) is a significant biogenic volatile organic compound, and its oxidation products are crucial in the formation of secondary organic aerosols (SOA), which impact air quality and climate. researchgate.netmit.edu Interdisciplinary studies involving atmospheric modelers, physical chemists, and analytical chemists are needed to determine the formation rates, reaction kinetics, and ultimate fate of this compound in the atmosphere. Understanding its contribution to SOA formation is a key area for future investigation. copernicus.org

Soil and Environmental Science : There is preliminary evidence suggesting a link between this compound and the formation of soil organic matter (SOM). One study noted that a product synthesized from this compound exhibited a spectral profile that closely matched that of natural humus. Humic substances are a stable component of SOM, crucial for soil fertility and carbon storage. wikipedia.orgmdpi.com Collaborative research between soil chemists, microbiologists, and organic chemists could explore the potential pathways by which this compound or similar reductones contribute to the humification process. nih.gov This could have implications for understanding carbon cycling in terrestrial ecosystems and developing strategies for soil health management.

| Potential Interdisciplinary Research Area | Key Disciplines Involved | Primary Research Questions |

| Food Flavor and Quality | Food Chemistry, Analytical Chemistry, Sensory Science | What is the precise contribution of this compound to flavor and color formation in thermally processed foods? How can its formation be controlled to optimize product quality? |

| Atmospheric Aerosol Formation | Atmospheric Chemistry, Physical Chemistry, Environmental Modeling | What are the atmospheric sources and sinks of this compound? What is its role in the formation and growth of secondary organic aerosols? |

| Soil Organic Matter Dynamics | Soil Science, Organic Geochemistry, Microbiology | Can this compound serve as a precursor for stable humic substances in soil? What are the microbial or abiotic pathways involved in its transformation in the soil environment? |

Challenges and Opportunities in this compound Research

The study of this compound is accompanied by a set of distinct challenges, primarily stemming from its nature as a reactive intermediate. However, overcoming these challenges presents significant opportunities for advancing our understanding of complex chemical systems.

Challenges:

Inherent Instability : As a reductone and a dicarbonyl compound, this compound is highly reactive and unstable, making it difficult to isolate and study in its pure form. researchgate.net This instability leads to a transient existence in most systems, complicating efforts to quantify its concentration and characterize its properties.

Low Concentrations : this compound typically exists at very low concentrations within complex matrices, whether in food during processing or in atmospheric aerosols. This necessitates the use of highly sensitive and selective analytical techniques for its detection and quantification. mdpi.comumweltbundesamt.de

Analytical Complexity : The analysis of reactive intermediates like this compound in complex environmental or biological samples is a significant hurdle. bioanalysis-zone.commdpi.commdpi.com Matrix effects can interfere with detection, and the compound may degrade during sample collection, storage, and preparation. bioanalysis-zone.com Developing robust analytical methods is a critical challenge. nih.gov

Lack of Commercial Standards : The limited commercial availability of pure this compound standards hinders the development and validation of quantitative analytical methods, making accurate concentration measurements difficult.

Opportunities:

Advancement in Analytical Techniques : The need to study unstable, low-concentration compounds like this compound drives innovation in analytical chemistry. The development of advanced mass spectrometry techniques, coupled with sophisticated separation methods, offers the potential to overcome current analytical limitations. researchgate.net

Understanding Reaction Mechanisms : Successfully tracking the formation and fate of this compound can provide deeper insights into the mechanisms of the Maillard reaction and atmospheric oxidation pathways. nih.govnih.gov This knowledge is fundamental to controlling these processes for beneficial outcomes.

Development of Novel Food Ingredients : By understanding the role of Maillard reaction intermediates, it may be possible to produce stable precursors that can be added to foods to generate desirable flavors upon heating, offering new avenues for the flavor industry. news-medical.net

Improved Air Quality Models : Incorporating the chemistry of compounds like this compound into atmospheric models can improve the accuracy of predictions related to secondary organic aerosol formation and its impact on air quality and climate.

| Challenge | Associated Opportunity | Potential Impact |

| High Reactivity and Instability | Elucidation of complex reaction networks | Deeper understanding of Maillard reaction and atmospheric chemistry. |

| Low Concentration in Complex Matrices | Development of ultra-sensitive analytical methods | Improved detection of trace compounds in food and environmental samples. |

| Analytical Method Development | Innovation in sample preparation and instrumental analysis | More accurate and reliable quantification of reactive intermediates. |

| Lack of Commercial Standards | Synthesis of novel analytical standards | Facilitation of quantitative research across various scientific fields. |

Unexplored Reaction Pathways and Environmental Fates of this compound

The current body of knowledge regarding the specific reaction pathways and environmental fate of this compound is limited. However, based on its chemical structure as a dicarbonyl compound and a reductone, several potential avenues for future research can be proposed.

Unexplored Reaction Pathways:

Strecker Degradation : In the context of the Maillard reaction, dicarbonyl compounds are known to participate in the Strecker degradation of amino acids, leading to the formation of Strecker aldehydes, which are potent flavor compounds. mdpi.com The specific reactions of this compound with various amino acids to form unique flavor profiles are largely unexplored.

Polymerization and Condensation : Reductones can undergo aldol (B89426) condensation and polymerization reactions, contributing to the formation of high molecular weight, colored compounds known as melanoidins in food. nih.gov Investigating the polymerization pathways of this compound could clarify its role in non-enzymatic browning.

Photochemical Reactions : In the atmosphere, the presence of two carbonyl groups and a hydroxyl group suggests that this compound could be photochemically active. Future studies could investigate its photolysis rates and the nature of the resulting degradation products, which could influence atmospheric radical budgets.

Potential Environmental Fates:

Biodegradation : The environmental fate of this compound in soil and water is unknown. As a small, oxygenated organic molecule, it is plausible that it could be utilized by microorganisms as a carbon source. Studies on its biodegradability under various environmental conditions (e.g., aerobic and anaerobic) are needed to assess its persistence. nih.gov

Abiotic Degradation : Beyond photochemical reactions, this compound may undergo other abiotic degradation processes in the environment, such as hydrolysis. The stability of this compound across a range of pH values typical for natural waters and soils has yet to be determined. nih.gov

Sorption to Environmental Matrices : The polarity of this compound suggests it would be mobile in aqueous environments. However, its potential to sorb to soil organic matter or sediment could affect its transport and bioavailability. Investigating its sorption coefficients would be a valuable step in predicting its environmental distribution.

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results related to this compound’s hypothesized mechanisms?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Publish detailed protocols on protocols.io , including troubleshooting steps. Use preprint platforms to share preliminary findings and solicit peer feedback .

Q. What safeguards are critical when replicating this compound studies across laboratories to minimize batch effects?